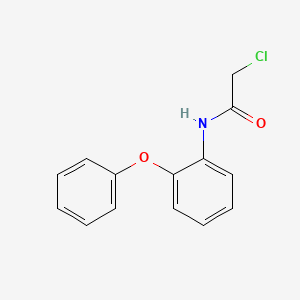

2-chloro-N-(2-phenoxyphenyl)acetamide

Description

Significance of Acetamide (B32628) Scaffolds in Modern Chemical Biology

The acetamide group, characterized by the formula CH₃CONH₂, is a fundamental functional group in organic chemistry, but its true significance is most profoundly observed in the realm of chemical biology and medicinal chemistry. nih.gov Acetamide derivatives are integral to a vast array of biologically active molecules, demonstrating a remarkable diversity of pharmacological effects. nih.gov These effects include anti-inflammatory, antioxidant, anticancer, anticonvulsant, and antimicrobial activities. nih.gov The ubiquity of the acetamide scaffold is exemplified by paracetamol, one of the most widely used analgesic and antipyretic drugs globally, which features this core structure. nih.gov

In the context of modern chemical biology, the acetamide scaffold is not merely a component of therapeutic agents but also a versatile tool for biological research. For instance, the acetamidase enzyme system, which hydrolyzes acetamide, has been ingeniously repurposed for genetic engineering. In organisms like Mycobacterium smegmatis and various yeast species, the acetamidase gene (amdS) serves as a selectable marker, allowing researchers to identify genetically modified cells that can utilize acetamide as a nitrogen source. researchgate.netcyberleninka.ru This system is inducible, meaning protein expression can be controlled by the presence of acetamide, making it a valuable tool for producing recombinant proteins. nih.govnih.gov

Furthermore, acetamide-containing structures are foundational in the design of chemical probes. nih.gov These probes are small molecules used to study the function of proteins and other biomolecules in their native environment. nih.gov By incorporating reactive groups, linkers, and tags onto an acetamide framework, scientists can create tools for target engagement, protein enrichment, and visualization of biological processes within living cells. sigmaaldrich.com The development of novel acetamide-based scaffolds remains an active area of research, with new conjugates being designed to inhibit specific enzymes, such as urease, which is implicated in various pathological conditions. nih.gov

Overview of Phenoxyphenyl Moieties in Bioactive Chemical Entities

The phenoxyphenyl moiety, which consists of a phenoxy group attached to a phenyl ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a recurring motif in a wide range of bioactive compounds. researchgate.net The presence of this group is crucial for the biological activity of numerous drugs, including antiviral agents, kinase inhibitors, and treatments for benign prostatic hyperplasia. researchgate.net

The utility of the phenoxyphenyl group stems from its structural and electronic properties. It can engage in hydrophobic interactions, which are critical for binding to many protein targets. researchgate.net Research has shown that phenoxyphenyl derivatives possess a wide spectrum of pharmacological activities, including:

Neurological applications: Phenoxyalkylpiperidines have been developed as ligands for the sigma-1 receptor, showing potential in treating amnesia and neurodegenerative diseases. researchgate.net

Analgesic properties: A series of phenoxyphenyl pyridines were designed as potent, state-dependent sodium channel inhibitors for the treatment of neuropathic pain. nih.gov

Antitubercular activity: Novel 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov

Insecticidal activity: The 3-phenoxybenzyl alcohol component is a key part of many synthetic pyrethroid insecticides, which are highly effective against a broad range of insect pests. researchgate.netburleylabs.co.uk

The degradation products of some of these compounds, such as 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol, are also subjects of study to understand their biological and environmental impact. The consistent appearance of the phenoxyphenyl moiety in successful drug candidates and bioactive molecules underscores its importance as a core structural element in chemical research. researchgate.net

Specific Research Focus on 2-Chloro-N-(2-phenoxyphenyl)acetamide within the Broader Chemical Class

The compound this compound (CAS Number: 22504-02-5) represents a specific chemical entity that combines the acetamide and phenoxyphenyl scaffolds. nih.gov Its molecular formula is C₁₄H₁₂ClNO₂, with a molecular weight of 261.70 g/mol . nih.govnih.gov

While extensive, detailed research focusing exclusively on the biological activity of this compound is not widely available in peer-reviewed literature, its structure suggests it is a compound of significant interest. It is often synthesized as an intermediate for creating more complex molecules or as a member of a chemical library for screening against various biological targets. The synthesis of related N-aryl chloroacetamides is typically achieved through the reaction of a substituted aniline (B41778) with chloroacetyl chloride. For the title compound, this would involve the reaction between 2-phenoxyaniline (B124666) and chloroacetyl chloride.

The research interest in this molecule can be inferred from the known activities of its constituent parts. The chloroacetamide group is a reactive chemical handle that can participate in various chemical reactions, making it a useful building block in synthesis. sigmaaldrich.com The presence of the chlorine atom is also known to enhance the antimicrobial activity of some acetamide derivatives. nih.gov The N-(2-phenoxyphenyl) portion provides the established bioactive properties of the phenoxyphenyl scaffold. researchgate.net

Therefore, research on this compound would likely explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent, among other possibilities. Its characterization would involve techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure, similar to studies on related compounds.

Below is a data table comparing the basic properties of the title compound with some of its related analogs.

| Property | This compound | 2-chloro-N-phenylacetamide | 2-chloro-N-(2-methoxyphenyl)acetamide |

| CAS Number | 22504-02-5 nih.gov | 587-65-5 | 1224-17-5 |

| Molecular Formula | C₁₄H₁₂ClNO₂ nih.govnih.gov | C₈H₈ClNO | C₉H₁₀ClNO₂ |

| Molecular Weight | 261.70 nih.gov | 169.61 | 199.63 |

| General Research Area | Synthetic Intermediate, Potential Bioactive Compound | Synthetic Intermediate, Crystal Structure Analysis nih.gov | Synthetic Intermediate, Antimicrobial and Antioxidant Studies nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-phenoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c15-10-14(17)16-12-8-4-5-9-13(12)18-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKJQYQYTRARFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358831 | |

| Record name | 2-chloro-N-(2-phenoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22504-02-5 | |

| Record name | 2-chloro-N-(2-phenoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Chloro N 2 Phenoxyphenyl Acetamide

Established Synthetic Routes to 2-Chloro-N-(2-phenoxyphenyl)acetamide

The formation of the amide bond in this compound is predominantly accomplished via chloroacetylation, a well-established and versatile method in organic synthesis.

Chloroacetylation Approaches and Reagents

The most direct and widely employed method for the synthesis of this compound is the reaction of 2-phenoxyaniline (B124666) with chloroacetyl chloride. chemicalbook.com This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 2-phenoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic. Common bases used for this purpose include organic bases like triethylamine (B128534) and pyridine, or inorganic bases such as potassium carbonate. researchgate.netprepchem.com The choice of solvent is also crucial and can influence the reaction rate and yield. Solvents such as benzene (B151609), chloroform (B151607), and dimethylformamide (DMF) have been reported for the synthesis of related N-aryl chloroacetamides. chemicalbook.comprepchem.comresearchgate.net

One documented procedure involves the reaction of 2-phenoxyaniline and chloroacetyl chloride in benzene. The mixture is refluxed for a period, and upon cooling, the product crystallizes, affording a yield of 85.25%. chemicalbook.com Another approach utilizes chloroform as the solvent, with triethylamine as the base, at a controlled temperature of not higher than 20°C, yielding 60.0% of the product after recrystallization from ethanol. prepchem.com

Multi-Step Synthetic Strategies for N-Substituted Acetamides

For instance, the synthesis of 2-phenoxyaniline itself can be a multi-step process, potentially starting from simpler precursors like phenol (B47542) and 2-nitrochlorobenzene, followed by the reduction of the nitro group to an amine. The subsequent chloroacetylation would then yield the final product. These multi-step approaches, while potentially longer, offer flexibility in introducing various functional groups onto the molecular scaffold. researchgate.net

Mechanistic Investigations of this compound Formation

The formation of this compound via the reaction of 2-phenoxyaniline and chloroacetyl chloride proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the 2-phenoxyaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. This leads to the formation of a tetrahedral intermediate.

The subsequent collapse of this tetrahedral intermediate involves the departure of the chloride ion as a leaving group and the deprotonation of the nitrogen atom, often facilitated by a base, to yield the stable amide product and hydrochloric acid. The presence of a base is critical to neutralize the generated HCl, thus preventing the protonation of the starting amine and driving the reaction to completion. nveo.org

The reactivity of the aniline (B41778) derivative is influenced by the electronic nature of its substituents. In the case of 2-phenoxyaniline, the phenoxy group, being an electron-donating group through resonance, increases the electron density on the benzene ring and the nitrogen atom, thereby enhancing its nucleophilicity and facilitating the reaction. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and by-product formation. Key parameters that can be optimized include the choice of base, solvent, temperature, and the use of catalysts.

Bases: The choice of base can significantly impact the reaction. While organic bases like triethylamine are commonly used, inorganic bases such as potassium carbonate can also be effective and may offer advantages in terms of cost and ease of removal. researchgate.net The basicity and steric hindrance of the chosen base can influence the reaction rate.

Solvents: The solvent plays a role in solubilizing the reactants and influencing the reaction pathway. A systematic study on the N-acetylation of anilines with acetyl chloride in the presence of a phase-transfer catalyst highlighted that DMF was an efficient solvent. researchgate.net The polarity and proticity of the solvent can affect the stability of the transition state and the solubility of the reactants and products.

Temperature: The reaction temperature is another critical parameter. While some procedures are carried out at room temperature or below to control the exothermicity of the reaction prepchem.com, others employ reflux conditions to increase the reaction rate. chemicalbook.com Optimization of temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of degradation products.

Catalysts: Phase-transfer catalysts (PTCs) can be employed to enhance the reaction rate, particularly in biphasic systems. PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the amine from an aqueous or solid phase to the organic phase where the reaction with the acyl chloride occurs. researchgate.net This can lead to faster reactions and higher yields.

A comparative overview of different reaction conditions for the synthesis of N-aryl acetamides is presented in the table below.

| Solvent | Base | Temperature | Catalyst | Reported Yield | Reference |

|---|---|---|---|---|---|

| Benzene | Not Specified | Reflux | None | 85.25% | chemicalbook.com |

| Chloroform | Triethylamine | ≤ 20°C | None | 60.0% | prepchem.com |

| DMF | K2CO3 | Room Temperature | TBAB (PTC) | High | researchgate.net |

| Phosphate (B84403) Buffer | None (Buffer) | Not Specified | None | High | tandfonline.com |

Principles of Green Chemistry in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This can be achieved through several strategies, including the use of greener solvents, energy-efficient processes, and the development of catalytic and biocatalytic methods. ucl.ac.ukbohrium.com

Greener Solvents: Traditional solvents used in this synthesis, such as benzene and chloroform, are hazardous and environmentally persistent. Green chemistry encourages the use of safer alternatives. For instance, carrying out the reaction in a phosphate buffer, as demonstrated for the N-chloroacetylation of other amines, can be a more environmentally benign approach. tandfonline.com Water is another ideal green solvent, although its use can be challenging due to the hydrolytic instability of chloroacetyl chloride.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and for shorter durations can significantly reduce energy consumption. Microwave-assisted synthesis is a technique that can accelerate reaction rates, often leading to higher yields in shorter times and with less energy input. ijprt.org

Biocatalysis: The use of enzymes as catalysts offers a green and sustainable alternative to traditional chemical methods. While specific biocatalytic routes for the synthesis of this compound are not extensively documented, the development of biocatalysts for amide bond formation is an active area of research. nih.govrsc.org Enzymes can operate under mild conditions in aqueous media, offering high selectivity and reducing the generation of hazardous waste. The use of enzymes like lipases for amide synthesis has been explored and could potentially be adapted for this specific transformation. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 2 Chloro N 2 Phenoxyphenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, a complete picture of the molecular framework can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 2-chloro-N-(2-phenoxyphenyl)acetamide is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The exact chemical shifts are influenced by the electronic environment of each proton.

The protons of the two aromatic rings (the phenyl and the phenoxy moieties) would appear in the downfield region, typically between δ 6.8 and 8.5 ppm. The specific chemical shifts and coupling patterns would depend on the substitution pattern and the dihedral angle between the two rings. The proton on the nitrogen atom (amide proton) is expected to appear as a broad singlet, typically in the range of δ 8.0-10.5 ppm, with its exact position being sensitive to solvent, concentration, and temperature. The two protons of the chloromethyl group (Cl-CH₂) are expected to resonate as a sharp singlet at approximately δ 4.2-4.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH | 8.0 - 10.5 | Broad Singlet |

| Aromatic-H | 6.8 - 8.5 | Multiplet |

Note: Predicted values are based on data from analogous compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Assignment

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon (C=O) of the amide group is expected to be the most downfield signal, appearing in the range of δ 164-167 ppm. The carbons of the two aromatic rings will resonate between δ 110 and 160 ppm. The specific shifts will be influenced by the positions of the substituents (the acetamide (B32628) group and the phenoxy group). The carbon atom of the chloromethyl group (Cl-CH₂) is expected to appear at approximately δ 43-44 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 164 - 167 |

| Aromatic-C | 110 - 160 |

Note: Predicted values are based on data from analogous compounds.

Advanced Two-Dimensional (2D) NMR Correlation Spectroscopy

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

A COSY spectrum would reveal the coupling relationships between protons, helping to delineate the spin systems within the aromatic rings. An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong absorption band corresponding to the N-H stretching vibration of the secondary amide is expected in the region of 3200-3300 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) should appear as a very strong and sharp band around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is typically observed near 1530-1560 cm⁻¹. The C-O-C stretching of the phenoxy group will likely produce strong bands in the 1200-1250 cm⁻¹ region. The C-Cl stretching vibration is expected in the lower frequency region, typically around 700-800 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3300 | Strong |

| C=O Stretch (Amide I) | 1650 - 1680 | Very Strong, Sharp |

| N-H Bend (Amide II) | 1530 - 1560 | Strong |

| C-O-C Stretch | 1200 - 1250 | Strong |

Note: Predicted values are based on data from analogous compounds.

Raman Spectroscopy Applications

Raman spectroscopy, being complementary to FTIR, is particularly useful for observing non-polar bonds and symmetric vibrations. The aromatic ring vibrations, especially the ring breathing modes, are expected to give strong signals in the Raman spectrum. The C=O stretch, while strong in the IR, will also be visible in the Raman spectrum. The C-Cl stretch is also typically Raman active. Analysis of the Raman spectrum in conjunction with the FTIR spectrum would provide a more complete vibrational assignment.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₁₄H₁₂ClNO₂), which is 261.7 g/mol . The presence of the chlorine isotope ³⁷Cl would also result in a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the main molecular ion peak, a signature feature for monochlorinated compounds. wpmucdn.com

The fragmentation of N-aryl acetamides upon ionization typically involves cleavage of the amide bond and other characteristic bond breakages. nih.govmiamioh.edu The fragmentation pathways for deprotonated N,2-diphenylacetamides, for instance, have been shown to generate characteristic ions such as benzyl (B1604629) and aniline (B41778) anions through direct decomposition. nih.gov In the case of this compound, key fragmentation patterns would likely involve:

Alpha-cleavage: This is a common fragmentation pathway for amides, involving the cleavage of bonds adjacent to the carbonyl group. jove.com This could lead to the formation of a phenoxy-substituted aniline fragment and a chloroacetyl fragment.

McLafferty Rearrangement: While less likely in this specific structure due to the absence of a gamma-hydrogen on a flexible chain, this rearrangement is a characteristic fragmentation for many carbonyl compounds. jove.com

Cleavage of the Ether Linkage: The phenoxy group provides an additional site for fragmentation, potentially leading to the loss of a phenol (B47542) or phenoxy radical.

A study on the mass spectrometry of various 2-chloro-N-aryl acetamides revealed characteristic fragmentation patterns. researchgate.net For example, 2-chloro-N-(2-methoxyphenyl)acetamide, a structurally similar compound, shows a base peak corresponding to the loss of the chloroacetyl group. researchgate.net This suggests that a primary fragmentation pathway for this compound would be the cleavage of the amide bond.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | [C₁₄H₁₂ClNO₂]⁺ | 261 |

| [M+2]⁺ | [C₁₄H₁₂³⁷ClNO₂]⁺ | 263 |

| [M - CH₂Cl]⁺ | [C₁₃H₁₀NO₂]⁺ | 212 |

| [C₆H₅OC₆H₄NH]⁺ | 2-phenoxyaniline (B124666) cation | 184 |

| [CH₂ClCO]⁺ | Chloroacetyl cation | 77 |

This table is predictive and based on general fragmentation patterns of related compounds.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous determination of the three-dimensional arrangement of atoms within a crystal lattice. youtube.com Although a crystal structure for this compound has not been reported, analysis of related N-aryl acetamides allows for a detailed prediction of its solid-state characteristics.

Crystal Packing and Intermolecular Hydrogen Bonding Networks

The crystal packing of N-aryl acetamides is significantly influenced by intermolecular hydrogen bonds, particularly the N-H···O interaction between the amide groups of adjacent molecules. researchgate.netunifesp.br This interaction typically leads to the formation of infinite chains or dimeric motifs. researchgate.net For example, in the crystal structure of 2-chloro-N-phenylacetamide, molecules are linked by N-H···O hydrogen bonds, forming infinite chains. unifesp.br Similar hydrogen bonding patterns are observed in a variety of other substituted N-aryl acetamides. nih.govmdpi.com

Table 2: Typical Hydrogen Bond Parameters in N-Aryl Acetamides

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| 2-chloro-N-phenylacetamide unifesp.br | N-H···O | 0.86 | 2.05 | 2.848 | 155 |

| 2-chloro-N-(3-fluorophenyl)acetamide chemrxiv.org | N-H···O | 0.86 | 2.05 | 2.893 | 168 |

This table presents data from related compounds to illustrate typical hydrogen bond geometries.

Conformational Analysis in the Crystalline Phase

The conformation of the molecule in the solid state is dictated by a combination of intramolecular and intermolecular forces. libretexts.org For N-aryl acetamides, a key conformational feature is the relative orientation of the acetamide side chain and the phenyl ring. The planarity of the amide group is a common feature.

In many N-aryl acetamides, the amide group is not coplanar with the phenyl ring to which it is attached. unifesp.br This twist is a result of minimizing steric strain. The presence of the ortho-phenoxy substituent in this compound would likely induce a significant twist between the plane of the N-phenyl ring and the plane of the amide group. Furthermore, the ether linkage (C-O-C) introduces another degree of conformational flexibility.

Dihedral Angles and Molecular Rigidity in the Solid State

Dihedral angles, also known as torsion angles, are crucial for describing the conformation and rigidity of a molecule. libretexts.org In the context of this compound, several key dihedral angles would define its shape in the crystal.

The dihedral angle between the plane of the phenyl ring and the amide group plane is a critical parameter. In 2-chloro-N-phenylacetamide, this angle is reported to be 16.0(8)°. unifesp.br For 2-chloro-N-(3-fluorophenyl)acetamide, the acetamide group is twisted from the benzene (B151609) ring by 29.5(2)°. The introduction of the bulky phenoxy group at the ortho position in the target molecule would likely lead to a larger dihedral angle to alleviate steric hindrance.

Another important dihedral angle is that which describes the orientation of the C-Cl bond relative to the C=O bond in the chloroacetamide moiety. In many related structures, a syn conformation, where this dihedral angle is close to 0°, is observed. unifesp.brchemrxiv.org This conformation is often stabilized by intramolecular interactions.

Table 3: Selected Dihedral Angles in Related N-Aryl Acetamides

| Compound | Dihedral Angle | Value (°) |

| 2-chloro-N-phenylacetamide unifesp.br | Phenyl ring plane vs. Amide plane | 16.0(8) |

| 2-chloro-N-phenylacetamide unifesp.br | O=C-C-Cl | Not specified, but described as syn |

| 2-chloro-N-(3-fluorophenyl)acetamide chemrxiv.org | O=C-C-Cl | 5.6(3) |

This table provides examples of dihedral angles from related crystal structures to illustrate molecular conformation.

Computational and Theoretical Chemical Investigations of 2 Chloro N 2 Phenoxyphenyl Acetamide

Electronic Structure and Reactivity Descriptors

Global Reactivity Indices (e.g., Electrophilicity, Nucleophilicity)

The energy of HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap (ΔE) between HOMO and LUMO is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com

For related N-aryl acetamides, DFT calculations have been used to determine these indices. The fundamental equations used to calculate these properties from HOMO and LUMO energies are:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2

Chemical Potential (μ): μ = -(I + A) / 2

Electronegativity (χ): χ = (I + A) / 2

Electrophilicity Index (ω): ω = μ² / (2η)

Studies on similar structures, such as 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives, have shown that these quantum chemical descriptors can effectively predict the reactivity of the molecules. A higher electrophilicity index (ω) signifies a greater capacity of a molecule to act as an electrophile, while a lower ionization potential (I) suggests stronger nucleophilic character. Such analyses are vital for understanding the reaction mechanisms in which 2-chloro-N-(2-phenoxyphenyl)acetamide might participate.

| Parameter | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron configuration. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity to accept electrons. |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are instrumental in predicting spectroscopic properties, which can then be compared with experimental data for structural validation. DFT calculations are commonly used to predict vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

For instance, in the computational study of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, DFT calculations at the CAM-B3LYP/6-311G(d,p) level of theory showed good agreement between the calculated and experimentally determined molecular geometries from X-ray diffraction. nih.gov Typically, calculated bond lengths are slightly longer than experimental values, as the theoretical model pertains to an isolated molecule in the gas phase or in solution, whereas experimental data often comes from the solid state where intermolecular forces are at play. nih.gov

Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov This method can calculate the excitation energies and oscillator strengths of electronic transitions. For the aforementioned methylsulfanyl)phenyl acetamide (B32628) analog, the maximum absorption wavelength (λmax) was predicted, with the primary electronic transition identified as HOMO→LUMO. nih.gov Similarly, theoretical calculations of vibrational frequencies for N-aryl acetamides are often scaled by a factor to correct for anharmonicity and other systematic errors, leading to excellent correlation with experimental FT-IR spectra. This comparative approach allows for precise assignment of vibrational modes.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For a compound like this compound, MD simulations can provide insights into its conformational flexibility, solvation properties, and interactions with its environment in the solution phase.

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This allows researchers to observe how the solute molecule interacts with solvent molecules, forming hydrogen bonds or other non-covalent interactions. Such studies are crucial for understanding a compound's solubility, stability, and transport properties. For example, MD simulations on various polymers in saline solutions have elucidated how ion interactions alter the polymer's conformation and adsorption properties. mdpi.commdpi.com A similar approach for this compound would reveal its preferred conformations in different solvents and how it interacts with surrounding water or organic solvent molecules, which is fundamental to predicting its behavior in biological or chemical systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Acetamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For acetamide derivatives, QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced potency.

A particularly relevant study involves a QSAR analysis of 2-phenoxy-N-substituted acetamide analogues as inhibitors of hypoxia-inducible factor-1 (HIF-1), a target in cancer therapy. nih.gov In this study, both 2D and 3D-QSAR models were developed.

The 2D-QSAR model, derived using Multiple Linear Regression (MLR), yielded a statistically significant equation correlating the inhibitory activity with specific molecular descriptors:

pIC₅₀ = 0.448 (SssNHE-index) + 0.354 (slogp) - 0.283 (T_O_N_1) + 0.198 (T_2_Cl_1) + 4.101

This model demonstrated good correlative and predictive power, with a correlation coefficient (r²) of 0.9469 and a cross-validated squared correlation coefficient (q²) of 0.8933. nih.gov The descriptors in the model represent electrotopological states (SssNHE-index), hydrophobicity (slogp), and atom counts (T_O_N_1, T_2_Cl_1), indicating that these properties are crucial for the biological activity of this class of compounds.

The 3D-QSAR study, using a k-nearest neighbor molecular field analysis (k-NN MFA), generated models based on steric, hydrophobic, and electrostatic fields. This approach provided insights into the 3D structural requirements for optimal interaction with the biological target, showing excellent predictive capability (pred_r² = 0.8480). nih.gov Such QSAR models are invaluable for rationally designing novel acetamide derivatives, including analogs of this compound, with potentially improved therapeutic properties.

| Descriptor | Type | Significance in Model |

|---|---|---|

| SssNHE-index | Electrotopological | Positive coefficient suggests that a higher value for the sum of E-state indices for =NH groups is beneficial for activity. |

| slogp | Hydrophobicity | Positive coefficient indicates that increased lipophilicity enhances biological activity. |

| T_O_N_1 | Topological | Negative coefficient suggests that a lower count of oxygen and nitrogen atoms separated by one bond is favorable. |

| T_2_Cl_1 | Topological | Positive coefficient indicates that the presence of a chlorine atom separated by one bond from a double-bonded atom is favorable for activity. |

Chemical Reactivity and Reaction Mechanisms of 2 Chloro N 2 Phenoxyphenyl Acetamide

Nucleophilic Substitution Reactions at the Chloroacetamide Moiety

The chloroacetamide moiety is characterized by a carbon-chlorine bond that is highly susceptible to nucleophilic attack. The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Cl bond, rendering the α-carbon electrophilic and the chlorine atom a good leaving group. This facilitates classic nucleophilic substitution (SN) reactions, where a wide range of nucleophiles can displace the chloride ion. sydney.edu.au

The general mechanism involves the attack of a nucleophile on the electrophilic carbon atom of the chloroacetyl group, leading to the formation of a tetrahedral intermediate, followed by the expulsion of the chloride ion. sydney.edu.au This reactivity is a cornerstone of the synthetic utility of α-haloacetamides.

Research has demonstrated this reactivity with various nucleophiles. For instance, in a reaction analogous to what would be expected for 2-chloro-N-(2-phenoxyphenyl)acetamide, other N-aryl chloroacetamides have been shown to react with nucleophiles like sodium methacrylate (B99206) and sodium hydrogen selenide (B1212193). researchgate.netekb.eg

Table 1: Examples of Nucleophilic Substitution on N-Aryl Chloroacetamide Analogs

| Nucleophile | Substrate | Product | Reference |

|---|---|---|---|

| Sodium methacrylate | 2-chloro-N-(4-methoxyphenyl)acetamide | 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate | researchgate.net |

| Sodium hydrogen selenide | 2-chloro-N-arylacetamide | Diorganyl selenide compound | ekb.eg |

These reactions underscore the utility of the chloroacetamide group as a versatile electrophilic partner for constructing more complex molecules through the formation of new carbon-oxygen, carbon-sulfur, carbon-selenium, and carbon-nitrogen bonds. ekb.egijpsr.info

Electrophilic and Nucleophilic Aromatic Substitution on the Phenoxyphenyl Rings

The two aromatic rings of the phenoxyphenyl group are susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction class for functionalizing arenes. wikipedia.org The rate and regioselectivity of these substitutions are governed by the electronic effects of the existing substituents: the ether oxygen and the N-acetylamino group.

Activating and Directing Effects: Both the phenoxy group and the N-acetylamino group are considered activating substituents. wikipedia.orglkouniv.ac.inlibretexts.org The lone pair of electrons on the ether oxygen and the amide nitrogen can be donated into their respective benzene (B151609) rings through resonance, increasing the electron density of the rings and making them more nucleophilic towards electrophiles. This activation effect means that substitution reactions occur faster than on unsubstituted benzene. libretexts.org These groups are primarily ortho, para-directors, meaning incoming electrophiles will preferentially add to the positions ortho and para to these substituents. lkouniv.ac.inlibretexts.org

For this compound, the directing effects would be as follows:

Ring A (attached to the nitrogen): The N-acetylamino group directs incoming electrophiles to the positions ortho and para to itself.

Ring B (the phenoxy ring): The ether linkage directs incoming electrophiles to the positions ortho and para to the oxygen atom.

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation. wikipedia.orgmasterorganicchemistry.com The specific substitution pattern on either ring would depend on the reaction conditions and the steric hindrance posed by the bulky structure.

Nucleophilic aromatic substitution (SNAr) on the phenoxyphenyl rings is generally less favorable as the rings are electron-rich. SNAr reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged Meisenheimer complex intermediate, which are absent in this molecule. wikipedia.org

Intermolecular and Intramolecular Reaction Pathways

The structure of this compound is pre-organized for intramolecular reactions, which are often used to construct polycyclic heterocyclic systems. These pathways typically involve one part of the molecule acting as a nucleophile while another part acts as an electrophile.

A prominent intramolecular pathway is the cyclization to form dibenzo[b,f] wikipedia.orgnih.govoxazepine derivatives. This transformation can be initiated by a base, which deprotonates the amide nitrogen. The resulting amide anion acts as an intramolecular nucleophile, attacking one of the aromatic rings in a cyclization reaction. However, the most common and synthetically valuable intramolecular reaction is a Friedel-Crafts type acylation. Under the influence of a Lewis acid, the chloroacetyl group can cyclize to form a tricyclic lactam, which is a core structure in many biologically active compounds. nih.gov

Specifically, the treatment of N-(2-phenoxyphenyl) chloroacetamide with a Lewis acid catalyst can lead to an intramolecular electrophilic attack of the acylating carbon (from the chloroacetyl moiety) onto the electron-rich phenoxy ring, resulting in the formation of dibenzo[b,f] wikipedia.orgnih.govoxazepin-11(10H)-one. This cyclization is a key step in the synthesis of various neuroleptic drugs.

Intermolecularly, the compound can undergo reactions such as self-condensation or polymerization under certain conditions, although these are less controlled and synthetically less common than the targeted reactions described above. The primary intermolecular pathways involve the reaction of the chloroacetamide moiety with external nucleophiles, as detailed in section 5.1.

Catalytic Transformations Involving this compound

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency and selectivity. For this compound and its derivatives, several catalytic transformations are highly relevant, particularly for forming carbon-nitrogen and carbon-carbon bonds, often in the context of intramolecular cyclizations.

Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming C-O and C-N bonds. wikipedia.orgmdpi.com While often used to synthesize the diaryl ether backbone of the starting material itself, the Ullmann-type reaction can also be employed to facilitate intramolecular cyclization. For example, a copper catalyst can promote the intramolecular C-N bond formation between the amide nitrogen and the phenoxy ring to yield a phenoxazine (B87303) skeleton, although this often requires high temperatures. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. researchgate.net It can be applied intramolecularly to synthesize nitrogen-containing heterocycles. In the context of this compound derivatives, a palladium catalyst with an appropriate phosphine (B1218219) ligand could facilitate the cyclization to form dibenzazepines or related structures. sigmaaldrich.comnih.govresearchgate.net The reaction proceeds via a catalytic cycle involving oxidative addition of the Pd(0) catalyst to an aryl halide (if present), followed by coordination of the amide, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.

Table 2: Potential Catalytic Intramolecular Cyclizations

| Reaction Type | Catalyst System (Example) | Potential Product Core | Reference |

|---|---|---|---|

| Ullmann Condensation | Copper(I) salts/ligands | Phenoxazine | wikipedia.orgnih.gov |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Phosphine Ligand | Dibenzo[b,f] wikipedia.orgnih.govoxazepine | nih.govnih.gov |

These catalytic methods offer significant advantages over traditional stoichiometric reactions, including milder reaction conditions, higher functional group tolerance, and improved yields, making them indispensable for the synthesis of complex heterocyclic frameworks from precursors like this compound.

Derivatives and Analogues of 2 Chloro N 2 Phenoxyphenyl Acetamide: Synthesis and Structure Activity Relationships

Rational Design Principles for Novel 2-Chloro-N-(2-phenoxyphenyl)acetamide Analogues

The rational design of new analogues of this compound would be guided by a systematic exploration of its chemical space. This involves making targeted modifications to its core structure to understand and enhance its interaction with potential biological targets. A pharmacophore model, which defines the essential steric and electronic features required for biological activity, would be a key tool in this process. nih.gov

Modifications on the Acetamide (B32628) Side Chain

The acetamide side chain, -NH-C(=O)-CH₂Cl, offers several points for modification. The terminal chlorine atom is a reactive handle, susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. For instance, replacing the chlorine with different amines, thiols, or alkoxides can lead to a diverse library of compounds. nih.gov The goal of these modifications would be to alter properties such as polarity, hydrogen bonding capacity, and steric bulk, all of which can influence biological activity.

Another strategy involves modifying the length of the alkyl chain or introducing substituents on the α-carbon. For example, replacing the chloroacetyl group with other acyl groups could probe the importance of the electrophilic chlorine for activity.

Substituent Effects on the Phenoxyphenyl System (Ortho, Meta, Para Isomers)

The 2-phenoxyphenyl moiety provides a large, relatively lipophilic domain that can be systematically modified. The positioning of the phenoxy group at the ortho position of the N-phenyl ring is a defining feature. The effect of moving this group to the meta or para positions would be a primary investigation to understand the spatial requirements of the target binding site.

Table 1: Hypothetical Substituent Effects on the Phenoxyphenyl Moiety

| Position of Phenoxy Group | Substituent on Phenyl Ring | Expected Impact on Activity |

| Ortho (Parent) | - | Baseline activity |

| Meta | - | May decrease or alter activity due to changed spatial arrangement |

| Para | - | May decrease or alter activity due to changed spatial arrangement |

| Ortho | 4'-Fluoro | Potential for enhanced binding through halogen bonding |

| Ortho | 4'-Methoxy | Electron-donating group, may increase metabolic susceptibility |

| Ortho | 4'-Nitro | Strong electron-withdrawing group, could influence electronic interactions |

Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. nih.gov In the context of this compound, several replacements could be envisioned.

The ether linkage (-O-) between the two phenyl rings is a key flexible point. It could be replaced by other divalent groups such as a sulfide (B99878) (-S-), sulfoxide (B87167) (-SO-), sulfone (-SO₂-), or a methylene (B1212753) bridge (-CH₂-). Each of these would alter the geometry and electronic character of the molecule.

The amide bond itself is a common target for bioisosteric replacement. It could be substituted with a thioamide, a reversed amide, or various five-membered heterocyclic rings like triazoles, which are known to mimic the hydrogen bonding and conformational properties of the amide group.

Synthetic Methodologies for Derivative Libraries

The synthesis of a library of this compound derivatives would likely start with the preparation of various substituted 2-phenoxyanilines. These anilines can then be acylated with chloroacetyl chloride or a related electrophile to form the corresponding N-arylacetamides. ijpsr.info

A common synthetic route involves the reaction of an appropriate aniline (B41778) with chloroacetyl chloride in the presence of a base and a suitable solvent. nih.gov To generate a library of derivatives, this reaction can be performed in parallel with a diverse set of starting anilines. For modifications on the acetamide side chain, the parent compound, this compound, can be used as a key intermediate for further reactions, such as nucleophilic displacement of the chlorine atom. nih.gov

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

A systematic SAR analysis would be essential to understand how structural changes in the derivatives of this compound correlate with their biological activity. This analysis relies on the biological data obtained from screening the synthesized library of compounds.

Correlation of Structural Motifs with Biological Activity Profiles

By comparing the biological activities of the synthesized derivatives, one can deduce key structural requirements for activity. For example, if derivatives with electron-withdrawing groups on the phenoxy ring show higher potency, it would suggest that this electronic feature is beneficial. Conversely, if bulky substituents at a particular position abolish activity, it would indicate a sterically constrained binding pocket.

Studies on related 2-phenoxy-N-phenylacetamide cores have shown that substituents on the N-phenyl ring can significantly influence activity. For instance, in some series, electron-withdrawing groups at the 4-position of the N-phenylacetamide group led to an increase in cytotoxic activity against certain cancer cell lines. ptfarm.pl

Table 2: Illustrative SAR Data for Hypothetical Derivatives

| Compound ID | Modification | Biological Activity (e.g., IC₅₀ in µM) |

| Parent | This compound | 10.5 |

| A1 | 4'-Fluoro on phenoxy ring | 5.2 |

| A2 | 4'-Methoxy on phenoxy ring | 15.8 |

| A3 | Phenoxy at meta position | 25.1 |

| A4 | Phenoxy at para position | > 50 |

| B1 | Chlorine replaced by morpholine (B109124) | 8.9 |

| B2 | Chlorine replaced by thiophenol | 12.3 |

This hypothetical data illustrates how SAR is built. In this example, a 4'-fluoro substituent (A1) enhances activity, while moving the phenoxy group to the meta or para position (A3, A4) is detrimental. Replacing the chlorine with a morpholine group (B1) maintains good activity.

Influence of Stereochemistry and Molecular Conformation on Activity

The exploration of stereoisomers and conformational preferences in drug discovery is a cornerstone of medicinal chemistry. Even subtle changes in the 3D structure of a molecule can lead to significant differences in its pharmacological profile. While specific, detailed research on the stereochemical and conformational analysis of this compound itself is limited in publicly available literature, the principles derived from related acetamide structures provide a strong framework for understanding its potential structure-activity relationships.

The core structure of this compound possesses several rotatable bonds, particularly around the amide linkage and the ether bond connecting the two phenyl rings. The relative orientation of these rings and the conformation of the chloroacetamide side chain are not fixed and can adopt various spatial arrangements. This conformational flexibility is a key aspect of its potential biological activity.

Atropisomerism: A Potential Source of Stereoisomers

A significant consideration for N-(2-phenoxyphenyl)acetamide derivatives is the possibility of atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. In the case of this compound, if there are bulky substituents on the phenyl rings, the rotation around the bond connecting the phenyl rings or the bond between the nitrogen and the phenyl ring could be restricted. This restriction would lead to the existence of stable, non-interconvertible enantiomers or diastereomers, each potentially exhibiting a different biological activity.

For instance, studies on other classes of molecules with similar biaryl structures have demonstrated that atropisomers can have markedly different affinities for their biological targets. One atropisomer might fit perfectly into the binding site of a receptor or enzyme, while the other may have a much lower affinity or even interact with a different target altogether.

Conformational Preferences and Receptor Binding

Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are often employed to predict and determine the most stable conformations of a molecule. For this compound derivatives, the dihedral angles between the two phenyl rings and the orientation of the chloroacetamide group relative to the phenoxyphenyl scaffold are critical conformational parameters.

It is hypothesized that the bioactive conformation—the specific shape the molecule adopts when it binds to its target—may be a higher-energy, less-populated conformation in solution. Therefore, understanding the conformational landscape and the energy barriers between different conformations is essential for designing more potent analogues.

Impact of Chiral Centers

While the parent compound this compound is achiral, the introduction of a chiral center in its derivatives would lead to the formation of enantiomers or diastereomers. For example, replacing a hydrogen atom on the chloroacetamide side chain with another substituent would create a stereocenter.

It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have distinct pharmacological and toxicological properties. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. Therefore, the synthesis and biological evaluation of individual enantiomers of chiral derivatives of this compound would be a critical step in elucidating the influence of stereochemistry on their activity.

Data on Related Structures

While direct data on the stereochemical influence for the specific target compound is scarce, research on other acetamide derivatives highlights the importance of these principles. For example, studies on various N-substituted acetamides have shown that the nature and position of substituents on the aromatic rings significantly affect their biological activities, which is intrinsically linked to the resulting changes in molecular conformation and electronic distribution.

The following table summarizes hypothetical scenarios based on established principles of medicinal chemistry, illustrating how stereochemistry and conformation could influence the activity of derivatives of this compound.

| Derivative Type | Stereochemical/Conformational Feature | Predicted Impact on Activity |

| Atropisomeric Derivative | Enantiomer A vs. Enantiomer B | One enantiomer may exhibit significantly higher binding affinity and biological activity due to a better fit in the target's binding site. |

| Chiral Derivative | (R)-enantiomer vs. (S)-enantiomer | The eutomer will display the primary therapeutic effect, while the distomer could be inactive or have off-target effects. |

| Conformationally Restricted Analogue | Locked cis vs. trans amide conformation | A conformationally locked analogue that mimics the bioactive conformation is expected to show enhanced potency. |

| Flexible Analogue | Increased number of rotatable bonds | May exhibit broader activity but potentially lower selectivity, as it can adapt to multiple binding sites. |

In Vitro Biological Activity and Mechanistic Elucidation of 2 Chloro N 2 Phenoxyphenyl Acetamide Analogues

Antifungal Activities

The synthetic amide 2-chloro-N-phenylacetamide, referred to in several studies as A1Cl, has demonstrated notable efficacy against a range of fungal pathogens. nih.govscielo.br This has prompted investigations into its potential as a novel antifungal agent, particularly in the context of increasing drug resistance. nih.govscielo.brscielo.br

Studies have evaluated the in vitro antifungal potential of 2-chloro-N-phenylacetamide (A1Cl) against clinically relevant fungal species, including those resistant to common treatments like fluconazole.

The compound has shown inhibitory and fungicidal activity against various strains of Aspergillus and Candida. For instance, against Aspergillus flavus, A1Cl exhibited a minimum inhibitory concentration (MIC) ranging from 16 to 256 µg/mL and a minimum fungicidal concentration (MFC) between 32 and 512 µg/mL. nih.govscielo.brresearchgate.net Similar activity was observed against Aspergillus niger, with MICs of 32 to 256 μg/mL and MFCs of 64 to 1024 μg/mL. nih.gov

Against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis, A1Cl inhibited all tested strains with a MIC range of 128 to 256 µg/mL and an MFC of 512 to 1,024 µg/mL. nih.govscielo.br Further studies on Candida tropicalis and Candida parapsilosis clinical isolates reported MIC values for A1Cl between 16 and 256 μg/ml. nih.gov

Table 1: Antifungal Efficacy of 2-chloro-N-phenylacetamide (A1Cl)

| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Source(s) |

|---|---|---|---|

| Aspergillus flavus | 16 - 256 | 32 - 512 | nih.gov, researchgate.net, scielo.br |

| Aspergillus niger | 32 - 256 | 64 - 1024 | nih.gov |

| Candida albicans (fluconazole-resistant) | 128 - 256 | 512 - 1,024 | nih.gov, scielo.br |

| Candida parapsilosis (fluconazole-resistant) | 128 - 256 | 512 - 1,024 | nih.gov, scielo.br |

| Candida tropicalis | 16 - 256 | Not Specified | nih.gov |

| Candida parapsilosis | 16 - 256 | Not Specified | nih.gov |

The mechanisms underlying the antifungal action of 2-chloro-N-phenylacetamide analogues appear to vary depending on the target organism.

Against Candida species, research indicates the mechanism is not related to common antifungal pathways. Specifically, studies concluded that 2-chloro-N-phenylacetamide does not exert its effect by binding to ergosterol (B1671047) in the cell membrane or by damaging the fungal cell wall. nih.govscielo.brscielo.br Instead, in silico analyses suggest that its antifungal activity against C. tropicalis and C. parapsilosis involves the inhibition of the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. nih.govresearchgate.net

Conversely, when tested against Aspergillus flavus, the proposed mechanism involves interaction with the fungal plasma membrane. nih.govscielo.br An increase in the MIC of the compound in the presence of exogenous ergosterol suggests that binding to this sterol is a likely mode of action. scielo.br Additionally, molecular docking studies indicate a possible inhibition of DNA synthesis through the inhibition of thymidylate synthase. nih.govscielo.brscielo.br A similar mechanism involving ergosterol interaction in the plasma membrane was proposed for its activity against Aspergillus niger. nih.gov

Biofilms are a significant factor in the persistence of fungal infections, and 2-chloro-N-phenylacetamide has shown potent activity in both preventing their formation and disrupting established biofilms.

In studies involving fluconazole-resistant Candida albicans and Candida parapsilosis, the compound inhibited up to 92% of biofilm formation and disrupted up to 87% of preformed biofilms. nih.govscielo.brresearchgate.net Even at sub-inhibitory concentrations, it was capable of inhibiting biofilm formation by 50%. scielo.brresearchgate.net The activity against biofilm formation was found to be concentration-dependent for both species. researchgate.net Similar robust antibiofilm effects were observed against clinical isolates of C. tropicalis and C. parapsilosis, where the compound inhibited in vitro biofilm formation at all tested concentrations and reduced the biomass of mature biofilms. nih.gov

Table 2: Anti-Biofilm Activity of 2-chloro-N-phenylacetamide (A1Cl) Against Candida Spp.

| Activity | Species | Efficacy | Source(s) |

|---|---|---|---|

| Inhibition of Biofilm Formation | C. albicans, C. parapsilosis | Up to 92% | nih.gov, researchgate.net, scielo.br |

| Rupture of Preformed Biofilm | C. albicans, C. parapsilosis | Up to 87% | nih.gov, researchgate.net, scielo.br |

| Inhibition of Biofilm Formation | C. tropicalis, C. parapsilosis | Significant at 1/4MIC to 8xMIC | nih.gov |

| Reduction of Mature Biofilm | C. tropicalis, C. parapsilosis | >50% reduction at MIC | nih.gov |

Antiviral Properties

The development of new antiviral agents is crucial, given the limitations and potential for resistance associated with current therapies for viruses like Human Cytomegalovirus (HCMV) and Varicella Zoster Virus (VZV). mdpi.comnih.govmdpi.comnih.gov Analogues of 2-chloro-N-(2-phenoxyphenyl)acetamide have been explored in this context.

Derivatives of chloro-N-arylacetamides have shown promise as antiviral agents. New N-aryl-acetamides synthesized from 2-chloro-N-(4-phenoxyphenyl)acetamide derivatives were investigated for their antiviral properties against Human Cytomegalovirus (HCMV). bohrium.com One of these derivatives, which included a dodecane-1,12-diyl linker, demonstrated potent virus inhibitory activity against HCMV in vitro. bohrium.com HCMV is a member of the Herpesviridae family that can cause severe disease in immunocompromised individuals. mdpi.combohrium.com

While direct studies of this compound against Varicella Zoster Virus (VZV) were not identified in the search results, the urgent need for novel anti-VZV drugs to overcome the limitations of current treatments is well-documented. mdpi.comnih.gov

The antiviral action of acetamide (B32628) derivatives often involves the inhibition of viral replication. For the N-aryl-acetamides active against HCMV, the mechanism was described as potent virus inhibitory activity, which inherently involves halting the viral life cycle. bohrium.com

Broader studies on related acetamide structures provide further insight into potential mechanisms. For example, a class of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides has been shown to inhibit the replication of other RNA viruses by specifically targeting the viral RNA-dependent RNA polymerase (RdRp). nih.gov This enzyme is essential for synthesizing the viral RNA genome. nih.gov Another study on related acetamide derivatives against Respiratory Syncytial Virus (RSV) found that they function at the stage of RSV genome replication or transcription. nih.gov These findings suggest that a primary antiviral mechanism for this class of compounds is the direct inhibition of key enzymes involved in viral replication.

Antibacterial Activities

The antibacterial properties of various acetamide derivatives, including analogues of this compound, have been a subject of scientific investigation. These studies aim to understand their effectiveness against a range of bacteria and the underlying processes by which they inhibit bacterial growth or cause cell death.

Derivatives of 2-chloro-N-phenylacetamide have demonstrated varied levels of activity against both Gram-positive and Gram-negative bacteria. The presence of a chloro-acetamide group is often considered important for the antimicrobial potential of these molecules. nih.govresearchgate.net

For instance, studies on 2-chloro-N-(hydroxyphenyl)acetamide analogues revealed significant antibacterial activity. The compounds 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide showed appreciable activity against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus, and the Gram-negative bacterium Escherichia coli. neliti.com However, their activity was weaker against Pseudomonas aeruginosa. neliti.com

Another analogue, 2-chloro-N-(4-methoxyphenyl)acetamide, exhibited a broad spectrum of antimicrobial activity. It was effective against Gram-positive bacteria such as S. aureus, B. subtilis, Enterococcus faecalis, and Listeria monocytogenes, as well as Gram-negative bacteria including E. coli, Klebsiella pneumoniae, and P. aeruginosa. researchgate.net Similarly, derivatives of 2-amino-N-(p-Chlorophenyl) acetamide have shown moderate to high activity against strains like Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com

The specific analogue 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been identified as having good potential against K. pneumoniae. nih.govresearchgate.net Research indicates this compound acts as a bactericidal agent, meaning it kills the bacteria, with its Minimum Inhibitory Concentration (MIC) being equal to its Minimum Bactericidal Concentration (MBC). nih.govscielo.br The bactericidal effect against K. pneumoniae was observed to be time-dependent, with higher concentrations leading to a faster reduction in viable bacterial cells. nih.gov

Table 1: Antibacterial Spectrum of 2-Chloro-N-phenylacetamide Analogues

| Compound | Bacterial Strain | Type | Activity Noted | Source(s) |

|---|---|---|---|---|

| 2-chloro-N-(3-hydroxyphenyl)acetamide | Bacillus subtilis | Gram-Positive | Appreciable (8-14 mm inhibition) | neliti.com |

| Staphylococcus aureus | Gram-Positive | Appreciable (8-14 mm inhibition) | neliti.com | |

| Escherichia coli | Gram-Negative | Appreciable (8-14 mm inhibition) | neliti.com | |

| Pseudomonas aeruginosa | Gram-Negative | Weak (6, 12 mm inhibition) | neliti.com | |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | Bacillus subtilis | Gram-Positive | Appreciable (8-14 mm inhibition) | neliti.com |

| Staphylococcus aureus | Gram-Positive | Appreciable (8-14 mm inhibition) | neliti.com | |

| Escherichia coli | Gram-Negative | Appreciable (8-14 mm inhibition) | neliti.com | |

| Pseudomonas aeruginosa | Gram-Negative | Weak (6, 12 mm inhibition) | neliti.com | |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Staphylococcus aureus | Gram-Positive | Active | researchgate.net |

| Bacillus subtilis | Gram-Positive | Active | researchgate.net | |

| Escherichia coli | Gram-Negative | Active | researchgate.net | |

| Klebsiella pneumoniae | Gram-Negative | Active | researchgate.net | |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Gram-Negative | Bactericidal (MIC = 512 µg/mL) | nih.govscielo.br |

| 2-amino-N-(p-Chlorophenyl) acetamide derivs. | Acinetobacter baumannii | Gram-Negative | Moderate to High | irejournals.com |

| Pseudomonas aeruginosa | Gram-Negative | Moderate to High | irejournals.com |

The ways in which these chloro-acetamide analogues exert their antibacterial effects are multifaceted and appear to vary between different derivatives.

One proposed mechanism involves the disruption of the bacterial cell wall. For 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, molecular docking studies suggest that it acts by inhibiting a penicillin-binding protein (PBP). nih.govresearchgate.net These proteins are crucial for the synthesis and maintenance of the bacterial cell wall. nih.gov Inhibition of PBPs can lead to destabilization of the cell wall, resulting in cell lysis and the release of cytoplasmic contents. nih.govresearchgate.net

Another potential target for this class of compounds is bacterial DNA replication machinery. In silico analysis of 2-chloro-N-(4-methoxyphenyl)acetamide suggests that its antimicrobial effect may be due to its action on DNA ligase. researchgate.net Furthermore, other related compounds, N-phenylpyrrolamide inhibitors, have been shown to target bacterial DNA gyrase and topoisomerase IV. rsc.orgnih.gov These enzymes are essential for managing DNA topology during replication, transcription, and cell division. nih.gov Inhibitors of DNA gyrase, such as fluoroquinolones, function by stabilizing the enzyme-DNA complex, thereby blocking the replication process. nih.gov The binding of these inhibitors is often to the DNA itself, which is the target of the drugs. colab.ws Docking studies of other acetamide derivatives have shown that they may share binding pockets with known gyrase inhibitors like levofloxacin. nih.gov

Enzyme Inhibition Profiles

The interaction of this compound analogues with various enzymes is a key area of research to determine their potential therapeutic applications. Studies have focused on their ability to block the activity of enzymes involved in inflammation and parasitic life cycles.

Acetamide derivatives are widely studied for their anti-inflammatory properties, which are often linked to the inhibition of cyclooxygenase (COX) enzymes. archivepp.comresearchgate.net The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. archivepp.comgalaxypub.co While COX-1 is typically involved in baseline physiological functions, COX-2 is inducible and its levels rise significantly during inflammation. nih.gov

The acetamide functional group is considered a suitable scaffold for designing selective COX-2 inhibitors. archivepp.comgalaxypub.co A strategy has been developed to convert traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often inhibit both COX-1 and COX-2, into highly selective COX-2 inhibitors by creating their amide derivatives. nih.gov This approach aims to retain anti-inflammatory effects while potentially reducing side effects associated with COX-1 inhibition. nih.gov For example, amide derivatives of meclofenamic acid demonstrated a shift towards COX-2 selectivity compared to the parent drug. nih.gov Numerous compounds with different heterocyclic systems attached to an acetamide linker have been developed and show promise as selective COX-2 inhibitors. archivepp.comarchivepp.com

Table 2: Cyclooxygenase (COX) Inhibition by Related Acetamide Analogues

| Compound Class/Example | Target Enzyme(s) | Key Finding | Source(s) |

|---|---|---|---|

| Amide derivatives of NSAIDs | COX-1, COX-2 | Can convert non-selective NSAIDs into highly selective COX-2 inhibitors. | nih.gov |

| Meclofenamate amides | COX-1, COX-2 | Exhibited some COX-2-selective inhibition compared to the parent drug. | nih.gov |

| Pyrazole (B372694) Acetamide Derivatives | COX-2 | Showed potential anti-inflammatory efficacy as COX-2 inhibitors. | archivepp.comresearchgate.net |

Trypanothione reductase (TR) is an enzyme essential for the survival of trypanosomatid parasites, which are responsible for diseases like leishmaniasis and trypanosomiasis. nih.govmdpi.com This enzyme is a key target for drug development because it is present in the parasites but absent in their mammalian hosts. mdpi.comnih.gov

Research has explored various compounds as potential inhibitors of TR. While direct studies on this compound are not prominent, related tricyclic structures such as phenothiazines have been identified as selective inhibitors of TR. nih.gov Molecular modeling suggested that these tricyclic compounds could bind selectively to the active site of TR without affecting the equivalent human enzyme, glutathione (B108866) reductase. nih.gov Subsequent testing confirmed this, with compounds like clomipramine (B1669221) acting as competitive inhibitors with respect to the enzyme's substrate, trypanothione. nih.gov

Other research has identified different classes of TR inhibitors, including substrate analogues that act as competitive inhibitors. nih.gov Newly synthesized aminopropanone derivatives have also been found to inhibit Leishmania infantum TR, with some compounds showing promising inhibitory concentration (IC50) values in the micromolar range. semanticscholar.org The search for novel scaffolds that can inhibit TR remains an active area of research. semanticscholar.orgresearchgate.net

Receptor Binding Studies and Ligand Development

Beyond enzyme inhibition, acetamide analogues are being investigated for their ability to bind to specific cellular receptors and act as ligands, thereby modulating cellular pathways. One area of such research involves the peroxisome proliferator-activated receptors (PPARs).

PPARs are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism. researchgate.net The activation of PPAR isoforms, such as PPARα and PPARγ, by external ligands can trigger metabolic pathways that are beneficial in conditions like type 2 diabetes. researchgate.net In this context, a study detailed the synthesis of 2-chloro-N-(substituted)phenylacetamide derivatives as part of a screening protocol to discover new dual PPARα/γ agonists. researchgate.net This indicates that the chloro-acetamide scaffold is being used to develop ligands that can bind to and activate these specific nuclear receptors, highlighting a potential application in metabolic disease research. researchgate.net

Affinity for Peripheral Benzodiazepine (B76468) Receptor (PBR)

Research into the affinity of this compound analogues for the Peripheral Benzodiazepine Receptor (PBR), also known as the translocator protein (TSPO), has revealed promising candidates for high-affinity and selective ligands. While direct binding data for this compound is not extensively available in the reviewed literature, studies on structurally related compounds provide significant insights.

A series of imidazopyridine acetamides, which share a core acetamide structure, have been synthesized and evaluated for their binding affinity to both central (CBR) and peripheral benzodiazepine receptors (PBRs). scielo.br The introduction of polar substituents or ionizable functional groups on the imidazopyridine skeleton was a key strategic modification. researchgate.net Findings from these studies suggest that substituents capable of acting as hydrogen bond acceptors and/or donors, particularly in the para position of the phenyl ring, lead to a high affinity for the PBR. researchgate.net

Furthermore, specific analogues such as N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide (DAA1106) and its fluoroethylated counterpart, N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide ([18F]FEDAA1106), have demonstrated high affinity and selectivity for PBR. nih.gov In vitro binding studies using [11C]DAA1106 showed IC50 values of 0.77 nM for [18F]FEDAA1106, 1.62 nM for DAA1106, and 8.26 nM for the well-known PBR ligand PK11195, indicating that [18F]FEDAA1106 is approximately 10-fold more potent than PK11195. nih.gov These compounds exhibited minimal affinity for central benzodiazepine receptors. nih.gov Another analogue, [131I]PBR3a (N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[131I]iodo-5-methoxybenzyl)acetamide), has also been developed as a high-affinity ligand for PBR. nih.gov

The following table summarizes the binding affinities of selected analogues for the Peripheral Benzodiazepine Receptor.

| Compound | Target | IC50 (nM) |

| [18F]FEDAA1106 | PBR | 0.77 |

| DAA1106 | PBR | 1.62 |

| PK11195 | PBR | 8.26 |

This table presents the half-maximal inhibitory concentration (IC50) values of various acetamide analogues against the Peripheral Benzodiazepine Receptor (PBR), demonstrating their binding affinity.

Investigation of Binding Site Interactions through Molecular Docking

Molecular docking studies have been instrumental in elucidating the binding modes of acetamide derivatives with various biological targets. While specific molecular docking studies of this compound analogues with the Peripheral Benzodiazepine Receptor (PBR) are not extensively detailed in the available literature, research on similar acetamide compounds provides a foundational understanding of their potential interactions.

Docking studies on N-aryl-2-(N-disubstituted) acetamide compounds have been employed to understand their interactions with neurodegenerative enzymes, highlighting the utility of this computational approach in predicting ligand-receptor interactions. ufmg.br Such studies are crucial for the rational design and synthesis of new compounds. ufmg.br In the broader context of acetamide derivatives, molecular docking has been used to investigate their binding to enzymes like COX-1 and COX-2. nih.gov For instance, the docking of pyrazole analogues containing an acetamide linker revealed key hydrogen bonding and hydrophobic interactions within the active sites of these enzymes. nih.gov

The general principles from these studies suggest that the acetamide linkage plays a crucial role in orienting the molecule within the binding pocket, allowing for specific interactions, such as hydrogen bonds, with key amino acid residues. For example, in the case of COX inhibitors, the sulfonamide group of certain acetamide derivatives was found to insert deep into a selective pocket of the COX-2 active site, forming hydrogen bonds with residues like His90 and Arg513. nih.gov Although not directly with PBR, these findings underscore the importance of specific functional groups in determining the binding affinity and selectivity of acetamide-based compounds. The chloro- and phenoxy- moieties of this compound are expected to engage in hydrophobic and van der Waals interactions within the PBR binding site.

Antiprotozoal Activities

While specific data on the efficacy of this compound against Leishmania major is limited in the reviewed literature, studies on a series of 2-chloro-N-arylacetamide derivatives have demonstrated their potential as antileishmanial agents against other Leishmania species, such as Leishmania amazonensis and Leishmania mexicana.